molecular formula C10H15N5OS B15025716 5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL

5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL

Cat. No.: B15025716
M. Wt: 253.33 g/mol
InChI Key: MOSJKHOLJASZDR-UHFFFAOYSA-N
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Description

5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL typically involves a multi-step process. One common method includes the cyclocondensation of 3-amino-1,2,4-triazole with appropriate aldehydes and thiols under basic conditions . The reaction is usually carried out in ethanol or other suitable solvents, with sodium hydroxide as the base catalyst .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing the phosphorylation of target proteins, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(pentylsulfanyl)-[1,2,4]triazolo[4,3-A]pyrimidin-7-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pentylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C10H15N5OS

Molecular Weight

253.33 g/mol

IUPAC Name

5-amino-3-pentylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C10H15N5OS/c1-2-3-4-5-17-10-14-13-9-12-8(16)6-7(11)15(9)10/h6H,2-5,11H2,1H3,(H,12,13,16)

InChI Key

MOSJKHOLJASZDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NN=C2N1C(=CC(=O)N2)N

Origin of Product

United States

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